6,7-Dihydro-4(5H)-benzofuranone 6,7-Dihydro-4(5H)-benzofuranone 6,7-Dihydro-4(5H)-benzofuranone is a benzofuran derivative that consists of fused benzene and furan ring. Its standard molar enthalpy of formation by static bomb calorimetry and standard molar enthalpy of vaporization using Calvet microcalorimetry has been measured. These values have been used to derive the standard molar enthalpy of formation in gaseous phase.

Brand Name: Vulcanchem
CAS No.: 16806-93-2
VCID: VC20985073
InChI: InChI=1S/C8H8O2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5H,1-3H2
SMILES: C1CC2=C(C=CO2)C(=O)C1
Molecular Formula: C8H8O2
Molecular Weight: 136.15 g/mol

6,7-Dihydro-4(5H)-benzofuranone

CAS No.: 16806-93-2

Cat. No.: VC20985073

Molecular Formula: C8H8O2

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dihydro-4(5H)-benzofuranone - 16806-93-2

Specification

Description 6,7-Dihydro-4(5H)-benzofuranone is a benzofuran derivative that consists of fused benzene and furan ring. Its standard molar enthalpy of formation by static bomb calorimetry and standard molar enthalpy of vaporization using Calvet microcalorimetry has been measured. These values have been used to derive the standard molar enthalpy of formation in gaseous phase.

CAS No. 16806-93-2
Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
IUPAC Name 6,7-dihydro-5H-1-benzofuran-4-one
Standard InChI InChI=1S/C8H8O2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5H,1-3H2
Standard InChI Key DXWQOYPYNPSVRL-UHFFFAOYSA-N
SMILES C1CC2=C(C=CO2)C(=O)C1
Canonical SMILES C1CC2=C(C=CO2)C(=O)C1

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